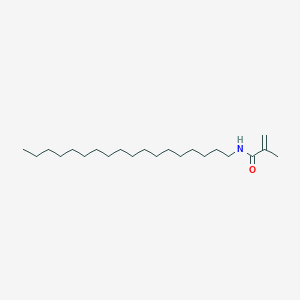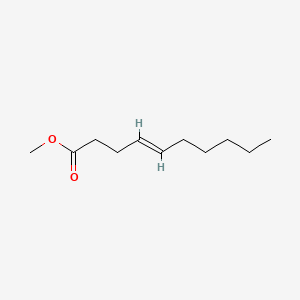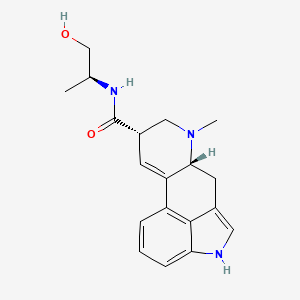
N-Octadecyl methacrylamide
Vue d'ensemble
Description
N-Octadecyl methacrylamide is an organic compound with the molecular formula C22H43NO. It is a long-chain alkyl derivative of methacrylamide, characterized by the presence of an octadecyl (18-carbon) chain attached to the nitrogen atom of the methacrylamide group. This compound is known for its hydrophobic properties and is used in various applications, including polymer synthesis and surface modification.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Octadecyl methacrylamide can be synthesized through the reaction of octadecylamine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Octadecylamine+Methacryloyl chloride→N-Octadecyl methacrylamide+Hydrochloric acid
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as employing recyclable catalysts like montmorillonite clay, can enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-Octadecyl methacrylamide undergoes various chemical reactions, including:
Polymerization: It can be polymerized through free radical polymerization to form homopolymers or copolymers with other monomers.
Substitution Reactions: The amide group can participate in substitution reactions with electrophiles.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield octadecylamine and methacrylic acid.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used in free radical polymerization.
Substitution: Electrophiles such as alkyl halides can react with the amide group.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Substitution: Substituted amides with different functional groups.
Hydrolysis: Octadecylamine and methacrylic acid.
Applications De Recherche Scientifique
N-Octadecyl methacrylamide has diverse applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of hydrophobic polymers and copolymers, which find applications in coatings, adhesives, and surface treatments.
Biology: The hydrophobic nature of this compound-based polymers makes them suitable for creating biocompatible surfaces and drug delivery systems.
Medicine: Polymers derived from this compound are explored for their potential in controlled drug release and tissue engineering.
Mécanisme D'action
The mechanism of action of N-Octadecyl methacrylamide primarily involves its hydrophobic interactions. When incorporated into polymers, the long octadecyl chain imparts hydrophobicity, which can influence the material’s surface properties, such as water repellency and adhesion. In biological applications, the hydrophobic interactions can affect the interaction of the material with biological membranes and cells .
Comparaison Avec Des Composés Similaires
N-Dodecyl methacrylamide: Similar in structure but with a shorter 12-carbon chain.
N-Hexadecyl methacrylamide: Contains a 16-carbon chain.
N-Octyl methacrylamide: Contains an 8-carbon chain.
Comparison: N-Octadecyl methacrylamide is unique due to its longer 18-carbon chain, which provides greater hydrophobicity compared to its shorter-chain analogs. This increased hydrophobicity can enhance the performance of polymers in applications requiring water repellency and low-temperature flexibility .
Propriétés
IUPAC Name |
2-methyl-N-octadecylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-22(24)21(2)3/h2,4-20H2,1,3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABGQABTFFNYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440161 | |
| Record name | N-OCTADECYL METHACRYLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7283-61-6 | |
| Record name | N-OCTADECYL METHACRYLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde](/img/structure/B1599880.png)
![Methyl 5-[bis(2-methoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate](/img/structure/B1599883.png)






